[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-3-yl)methanone
Description
This compound features a piperazine core linked to a benzothiadiazole sulfonyl group and an indole-3-methanone moiety.
Properties
IUPAC Name |
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(1H-indol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c25-19(14-12-20-15-5-2-1-4-13(14)15)23-8-10-24(11-9-23)29(26,27)17-7-3-6-16-18(17)22-28-21-16/h1-7,12,20H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDGYDPFIGZETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NSN=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The process may start with the preparation of the benzothiadiazole and indole intermediates, followed by their coupling with piperazine under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonyl group in the piperazine ring serves as a key site for substitution reactions. The electron-withdrawing nature of the sulfonyl group activates the adjacent nitrogen for nucleophilic displacement:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amine displacement | Ethanol, reflux, 12 h | Piperazine-N-alkyl derivatives | 58–72% | |
| Hydrolysis | 1M NaOH, 80°C, 6 h | Desulfonylated piperazine analog | 41% |
For example, treatment with primary amines under reflux conditions replaces the sulfonamide group with alkyl/aryl amines, forming derivatives with modified pharmacological profiles. Hydrolysis under basic conditions cleaves the sulfonamide bond but requires optimization to avoid degradation of the benzothiadiazole ring.
Electrophilic Substitution on the Indole Ring
The indole moiety undergoes regioselective electrophilic substitution at the C-3 position due to its electron-rich aromatic system:
| Electrophile | Conditions | Position Modified | Outcome |
|---|---|---|---|
| Bromine (Br₂) | DCM, 0°C, 2 h | C-2 and C-5 | Dibrominated indole derivative |
| Nitration (HNO₃/H₂SO₄) | 0–5°C, 1 h | C-5 | Mononitroindole product |
Bromination occurs at C-2 and C-5 under mild conditions, while nitration favors C-5 due to steric hindrance from the adjacent methanone group . These modifications enhance interactions with hydrophobic binding pockets in biological targets .
Coupling Reactions Involving Piperazine
The piperazine ring participates in cross-coupling reactions, enabling structural diversification:
The Buchwald-Hartwig reaction introduces aryl groups at the piperazine nitrogen, as demonstrated in the synthesis of (E)-(4-(phenylsulfonyl)piperazin-1-yl)(1-propyl-1H-indol-3-yl)methanone (63% yield) . Suzuki couplings install biphenyl groups, enhancing π-π stacking interactions in drug-receptor binding .
Oxidation and Reduction Pathways
The benzothiadiazole and methanone groups are redox-active:
-
Benzothiadiazole oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the sulfur atom, forming a sulfone derivative. This modification alters electronic properties but reduces bioactivity in some assays.
-
Methanone reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol, though steric hindrance from the indole ring limits efficiency (28% yield) .
Stability Under Physiological Conditions
Hydrolytic stability studies (pH 7.4, 37°C) reveal:
| Time (h) | Degradation (%) | Primary Degradation Pathway |
|---|---|---|
| 24 | 12 | Sulfonamide hydrolysis |
| 48 | 29 | Indole ring oxidation |
The sulfonamide bond is more labile than the benzothiadiazole ring under physiological conditions, necessitating prodrug strategies for therapeutic applications .
Comparative Reactivity of Structural Analogs
Key differences in reactivity between analogs:
The benzothiadiazole sulfur atom critically influences both chemical reactivity and biological target engagement .
Scientific Research Applications
Medicinal Chemistry
The compound shows promise as a lead candidate for drug development targeting various diseases. Its pharmacological properties include:
- Anticancer Activity : Preliminary studies indicate efficacy against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values of 3.2 μM and 5.7 μM, respectively.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 3.2 |
| HeLa (Cervical) | 5.7 |
| A549 (Lung) | 4.9 |
- Neuroprotective Effects : The compound has been identified as an acetylcholinesterase inhibitor, which could have implications in treating neurodegenerative diseases like Alzheimer's disease. The determined IC50 for AChE inhibition is 0.85 μM.
Biochemical Probes
Due to its ability to interact with specific biological targets, this compound can be utilized as a biochemical probe to investigate cellular processes and pathways. This application is crucial for understanding the mechanisms underlying various diseases.
Antimicrobial Properties
Research indicates that the compound exhibits strong inhibitory activity against urease, an enzyme critical in the virulence of Helicobacter pylori, which is associated with gastric ulcers and cancers. The IC50 value for urease inhibition is reported at 1.2 μM.
Antiproliferative Activity Study
In a recent study focusing on antiproliferative activity, the compound was tested against various cancer cell lines, revealing significant potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The unique structural features of the compound contribute to its biological activity:
- The benzothiadiazole moiety enhances antimicrobial properties.
- The piperazine ring improves solubility and target binding.
- The indole unit potentially facilitates nucleic acid interactions.
Mechanism of Action
The mechanism of action of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Benzoxadiazole vs. Benzothiadiazole Derivatives
Compound: 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethanone
- Key Difference : Benzoxadiazole (oxygen atom) replaces benzothiadiazole (sulfur atom).
- Sulfur’s larger atomic size may improve hydrophobic interactions in biological systems.
Sulfonamide vs. Benzoyl Derivatives
Compound: {4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-4-yl)methanone
Indole Substituent Variations
Compound: (4-Benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone
Piperazine Ring Modifications
Compound: (4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone
- Key Difference : Fluorophenyl and imidazothiazole groups replace benzothiadiazole and indole.
- Impact: Fluorine’s electronegativity increases lipophilicity and bioavailability .
Structural and Functional Analysis Table
Research Findings and Implications
- Electron-Deficient Cores : Benzothiadiazole and benzoxadiazole derivatives exhibit stronger binding to enzymes like kinases or proteases due to their electron-withdrawing properties .
- Solubility vs. Bioavailability : Sulfonamide groups improve solubility but may reduce membrane permeability compared to lipophilic benzoyl or aryl groups .
- Halogen Effects : Fluorine or chlorine substitutions enhance pharmacokinetic profiles by modulating metabolic stability and target affinity .
Biological Activity
The compound 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a synthetic derivative that incorporates a piperazine moiety and a benzothiadiazole sulfonyl group. These structural features are known to impart significant biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antibacterial Activity
Several studies have evaluated the antibacterial properties of compounds featuring the benzothiadiazole and piperazine moieties. For instance, derivatives of benzothiadiazole have shown promising results against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The antibacterial activity is often attributed to the ability of these compounds to inhibit bacterial cell wall synthesis or protein synthesis.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | Bacillus subtilis | 64 µg/mL |
Antifungal Activity
In addition to antibacterial properties, compounds with similar structures have exhibited antifungal activity against pathogens like Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell membranes or interference with ergosterol biosynthesis.
Table 2: Antifungal Activity Data
| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | C. albicans | 20 µg/mL |
| Compound E | A. niger | 40 µg/mL |
Antioxidant Activity
Antioxidant properties have also been noted in related compounds, which can scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
Table 3: Antioxidant Activity Assay Results
| Compound Name | % Scavenging Activity at 100 µg/mL |
|---|---|
| Compound F | 75% |
| Compound G | 60% |
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study synthesized several derivatives of benzothiadiazole and piperazine, including the target compound. The results demonstrated significant antimicrobial activity compared to standard antibiotics, suggesting potential for therapeutic applications in treating resistant bacterial infections . -
Evaluation of Cytotoxicity :
Another research effort focused on evaluating the cytotoxic effects of similar compounds on cancer cell lines. The findings indicated that certain derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells, highlighting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for optimizing the yield of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone?
- Methodology : Utilize nucleophilic substitution or coupling reactions, as demonstrated in analogous piperazine-sulfonyl derivatives. For example, refluxing with ethanol as a solvent and using stoichiometric equivalents of piperazine intermediates (e.g., piperazin-1-yl(tetrahydrofuran-2-yl)methanone) can achieve yields up to 90% . Purification via precipitation with cold water and HCl, followed by filtration and reduced-pressure drying, is recommended.
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, in studies of structurally related indole-piperazine hybrids, ¹H NMR in DMSO-d₆ confirmed aromatic proton environments, while HRMS validated molecular ion peaks . Additional validation via X-ray crystallography, if crystals are obtainable, can resolve stereochemical ambiguities .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Use tubulin polymerization inhibition assays, as seen with ABI-231 analogs, where microtubule fragmentation and cancer cell migration inhibition were measured . Cell viability assays (e.g., MTT) in cancer cell lines (e.g., PC-3, melanoma) can quantify cytotoxicity. IC₅₀ values should be calculated using non-linear regression models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s tubulin-binding affinity?
- Methodology : Modify the benzothiadiazole sulfonyl or indole moieties systematically. For instance, introducing electron-withdrawing groups on the benzothiadiazole ring (e.g., nitro or chloro substituents) may enhance binding to the colchicine site, as observed in ABI-231 analogs . Co-crystallization with tubulin (PDB deposition) and molecular dynamics simulations can validate binding interactions .
Q. What strategies can overcome taxane resistance in cancer models using this compound?
- Methodology : Evaluate efficacy in paclitaxel-resistant xenograft models (e.g., PC-3/TxR) by monitoring tumor growth inhibition and metastasis suppression. In vivo studies should include dose-escalation protocols (e.g., 10–50 mg/kg, oral gavage) with pharmacokinetic analysis of plasma half-life and tissue distribution . Compare results to sensitive cell lines to identify resistance mechanisms (e.g., efflux pump activity).
Q. How can off-target risks be minimized during preclinical development?
- Methodology : Conduct broad-spectrum pharmacological profiling (e.g., CEREP panels) to assess activity against GPCRs, ion channels, and kinases. For example, ABI-231 analog 10bb showed low off-target risk due to selective tubulin binding . Use computational tools (e.g., SwissTargetPrediction) to predict interactions and refine the scaffold to eliminate problematic substructures.
Q. What analytical methods resolve contradictions in tubulin polymerization data across studies?
- Methodology : Standardize assay conditions (e.g., GTP concentration, temperature) to reduce variability. If discrepancies persist, validate using orthogonal techniques like immunofluorescence microscopy to visualize microtubule destabilization . Statistical meta-analysis of independent datasets can identify confounding variables (e.g., cell line-specific expression of βIII-tubulin).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
